An In-Depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to its widespread investigation as a core component in the design of various therapeutic agents, particularly kinase inhibitors. This in-depth technical guide focuses on a specific, yet fundamental derivative: 4-Methyl-1H-pyrazolo[3,4-b]pyridine. While much of the existing literature revolves around more complex substituted analogues, this document synthesizes available data on the parent scaffold and closely related compounds to provide a comprehensive understanding of the basic physicochemical properties, spectral characteristics, and handling considerations for this foundational molecule. This guide is intended to serve as a vital resource for researchers and drug development professionals embarking on the synthesis and application of novel 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine scaffold, a class of compounds with significant biological relevance. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has garnered substantial attention due to its role as a bioisostere of purines, enabling it to interact with a wide array of biological targets, most notably ATP-binding sites in kinases.[1][2] This has led to the development of numerous derivatives with potent inhibitory activity against various kinases, showing promise in the treatment of cancers and inflammatory diseases.[3][4] The introduction of a methyl group at the 4-position of this scaffold, creating 4-Methyl-1H-pyrazolo[3,4-b]pyridine, provides a key starting point for further functionalization and exploration of structure-activity relationships (SAR).
Physicochemical Properties
Direct experimental data for the physicochemical properties of 4-Methyl-1H-pyrazolo[3,4-b]pyridine is not extensively reported in the literature. However, by examining the properties of the parent pyrazolo[3,4-b]pyridine and related methylated analogues, we can infer a reliable profile for this compound.
| Property | Predicted/Inferred Value | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₇N₃ | Based on the chemical structure. |
| Molecular Weight | 133.15 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Likely a solid at room temperature | The related 3-methyl isomer is a solid with a melting point of 158-160 °C.[6] |
| pKa | Estimated pKa₁ (pyridinium ion) ~ 4-5; pKa₂ (pyrazole NH) ~ 11-12 | The pKa of pyridine is ~5.2, and the pKa of pyrazole is ~14. The electron-withdrawing nature of the fused pyrazole ring is expected to decrease the basicity of the pyridine nitrogen. The acidity of the pyrazole NH is likely to be similar to or slightly increased compared to pyrazole itself. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) | The heterocyclic nature with multiple nitrogen atoms suggests some water solubility, though the aromatic character will limit this. The parent pyrazolo[3,4-b]pyridine scaffold is generally soluble in polar organic solvents.[7] |
| Stability | Stable under standard laboratory conditions. Potential for degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. | The pyrazolopyridine ring system is aromatic and generally stable. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under extreme pH or oxidative stress. |
Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1] To obtain the 4-methyl derivative, a logical approach would be the reaction of a 5-aminopyrazole with a β-diketone bearing a methyl group at the appropriate position.
Proposed Synthetic Protocol: Friedländer Annulation
A plausible and widely utilized method for constructing the pyrazolo[3,4-b]pyridine skeleton is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. In the context of our target molecule, a variation of this approach using a 5-aminopyrazole and a suitable β-dicarbonyl compound is a primary synthetic route.
Reaction Scheme:
Caption: Proposed synthesis of a dimethylated pyrazolo[3,4-b]pyridine.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add 5-aminopyrazole (1.0 eq) and acetylacetone (1.1 eq).
-
Solvent and Catalyst Addition: Suspend the reactants in a suitable solvent such as ethanol or glacial acetic acid. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. To obtain the target 4-Methyl-1H-pyrazolo[3,4-b]pyridine, a starting diketone without the terminal methyl group would be required.
Spectral Characterization
The structural elucidation of 4-Methyl-1H-pyrazolo[3,4-b]pyridine relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on analyses of closely related compounds.[8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Pyrazole NH | 12.0 - 14.0 | broad singlet | - | The chemical shift of the NH proton can be highly variable depending on the solvent and concentration. |
| Aromatic CH | 7.0 - 8.5 | multiplet/doublet | ~5-8 | The exact chemical shifts and coupling patterns of the pyridine ring protons will depend on their relative positions. |
| 4-CH₃ | ~2.4 - 2.5 | singlet | - | Based on data for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, where the 4-CH₃ signal appears at δ 2.44 ppm.[8] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (Pyridine & Pyrazole) | 100 - 160 | The fused aromatic system will have several signals in this region. |
| 4-CH₃ | 15 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules.
Expected Fragmentation Pathway:
Caption: Predicted mass spectral fragmentation of 4-Methyl-1H-pyrazolo[3,4-b]pyridine.
The fragmentation of the pyrazolo[3,4-b]pyridine core often involves the loss of HCN (27 Da) or N₂ (28 Da) from the pyrazole ring.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (aromatic rings) | 1450 - 1600 | Medium to Strong |
Reactivity and Chemical Behavior
The chemical reactivity of 4-Methyl-1H-pyrazolo[3,4-b]pyridine is dictated by the electronic properties of the fused heterocyclic system.
-
N-Alkylation and N-Arylation: The pyrazole nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. The pyrazole ring is more susceptible to electrophilic attack, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituents.
-
Nucleophilic Aromatic Substitution: Halogenated derivatives of the pyrazolo[3,4-b]pyridine core are known to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[11]
-
Metal-Catalyzed Cross-Coupling: Halogenated or boronic acid derivatives can participate in common cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively.[11]
Safety and Handling
Specific toxicity data for 4-Methyl-1H-pyrazolo[3,4-b]pyridine is not available. However, based on the general hazards associated with pyridine and its derivatives, as well as other nitrogen-containing heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[3] They may cause irritation to the skin, eyes, and respiratory tract.
Conclusion
4-Methyl-1H-pyrazolo[3,4-b]pyridine represents a fundamental building block in the design and synthesis of a wide range of biologically active molecules. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its core basic properties by synthesizing information from closely related analogues and the parent scaffold. The proposed synthetic routes, predicted spectral data, and inferred physicochemical properties offer a solid foundation for researchers to confidently incorporate this versatile scaffold into their drug discovery and development programs. As research in this area continues, it is anticipated that more specific experimental data for this and other foundational pyrazolopyridine derivatives will become available, further enhancing our understanding and application of this important class of compounds.
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